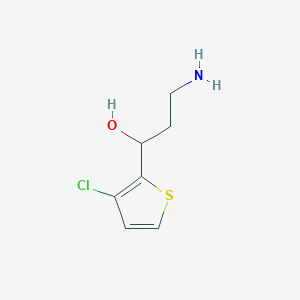![molecular formula C8H9N3OS B13198481 6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)
6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted imidazo[2,1-B][1,3]thiazole derivatives.
Applications De Recherche Scientifique
6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the nuclear translocation of the human constitutive androstane receptor (CAR) . This interaction can modulate the expression of genes involved in drug metabolism and detoxification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Benzo[d]-imidazo[2,1-B][1,3]thiazole derivatives
Uniqueness
6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is unique due to its dimethylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazo[2,1-B][1,3]thiazole derivatives, potentially offering different pharmacological properties and applications.
Propriétés
Formule moléculaire |
C8H9N3OS |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
6-(dimethylamino)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H9N3OS/c1-10(2)7-6(5-12)11-3-4-13-8(11)9-7/h3-5H,1-2H3 |
Clé InChI |
XRAUBQXAOTUSAP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(N2C=CSC2=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13198414.png)


![1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13198440.png)


![4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole](/img/structure/B13198458.png)
![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)



